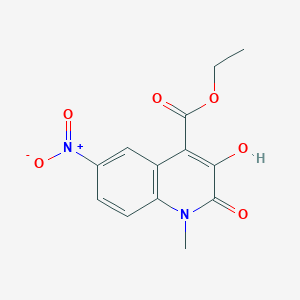

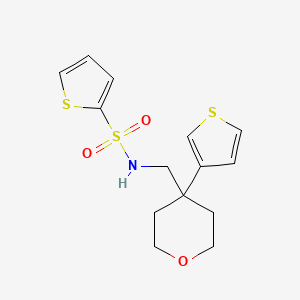

![molecular formula C18H17N3O3 B2554904 methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate CAS No. 2058873-64-4](/img/structure/B2554904.png)

methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate” is a complex organic compound. It contains a pyrimidine ring, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds . Numerous methods for the synthesis of pyrimidines are described . A convenient, cost-efficient, and green method was used for the synthesis of pyrano[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Comparative molecular field analysis (CoMFA) and docking techniques were jointly used to investigate the mechanism of action of several new pyrimidine analogs .Chemical Reactions Analysis

Synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Scientific Research Applications

Synthesis of Fused Heterocycles and Biological Activities

A study by Farghaly et al. (2012) describes the synthesis of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines through the reaction of heterocyclic thione with hydrazonoyl halides. These compounds were screened for 5α‐reductase activity, demonstrating significant biological activities, which suggests potential applications in medicinal chemistry for drug development (Farghaly, Gomha, Abbas, & Abdalla, 2012).

Novel Heterocyclic Systems for Chemical and Pharmacological Research

Pizzioli et al. (1998) reported on the versatility of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs for generating polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, and isoxazoles, highlighting their potential in developing new pharmacologically active compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Creation of Novel 20π Antiaromatic Systems

Abe et al. (1990) explored the synthesis of 2-(2-aminoanilino)cyclohepta[b]pyrroles, leading to a novel 20π antiaromatic system upon methylation. This research underscores the compound's role in the development of new aromatic systems with potential applications in material science and organic chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990).

Potential in Antitumor Activities

Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating significant activity against the Walker 256 carcinosarcoma in rats. This research indicates the compound's application in developing new antitumor agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Mechanism of Action

Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

The future directions for research on pyrimidines include further developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

properties

IUPAC Name |

methyl 2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-24-18(23)13-5-3-2-4-12(13)17(22)21-11-6-7-16(21)14-9-19-10-20-15(14)8-11/h2-5,9-11,16H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIGSDFPLBPFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2C3CCC2C4=CN=CN=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

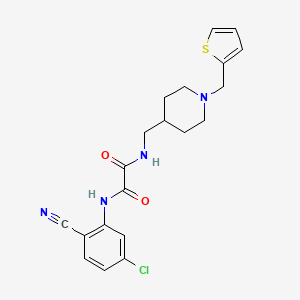

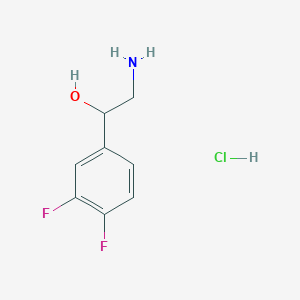

![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)

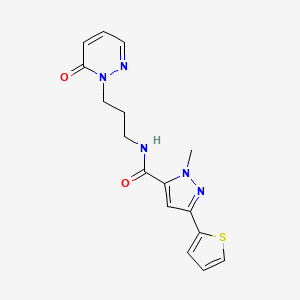

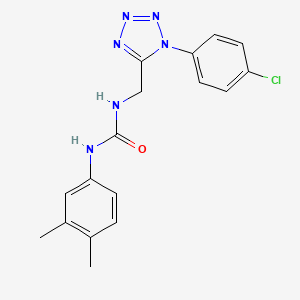

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)

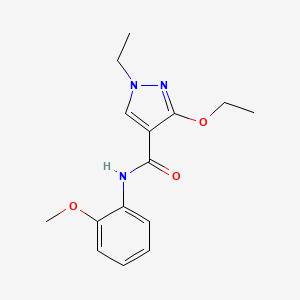

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2554838.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2554842.png)

![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2554843.png)